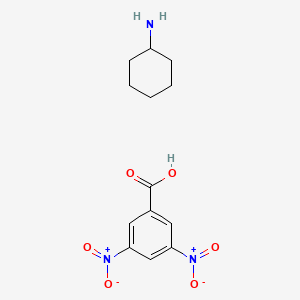
2-Methyl-4-nitrohexan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-nitrohexan-3-yl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound has a molecular formula of C8H15NO4 and a molecular weight of approximately 203.115 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrohexan-3-yl acetate typically involves the esterification of 2-Methyl-4-nitrohexan-3-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-nitrohexan-3-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to form 2-Methyl-4-nitrohexan-3-ol and acetic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Methyl-4-nitrohexan-3-ol and acetic acid.
Reduction: 2-Methyl-4-aminohexan-3-yl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-nitrohexan-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-nitrohexan-3-yl acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in the body. The ester group can be hydrolyzed to release the alcohol and acetic acid, which can further participate in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitrohexan-3-ol: The alcohol precursor to the acetate ester.
2-Methyl-4-aminohexan-3-yl acetate: The reduced form of the nitro ester.
Ethyl acetate: A simpler ester with similar chemical properties
Uniqueness
2-Methyl-4-nitrohexan-3-yl acetate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
5440-66-4 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2-methyl-4-nitrohexan-3-yl) acetate |
InChI |
InChI=1S/C9H17NO4/c1-5-8(10(12)13)9(6(2)3)14-7(4)11/h6,8-9H,5H2,1-4H3 |
Clave InChI |
GNTZENDEEVYVID-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(C)C)OC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




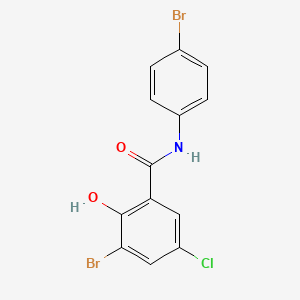

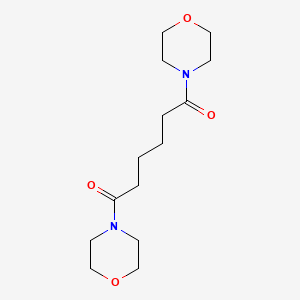
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
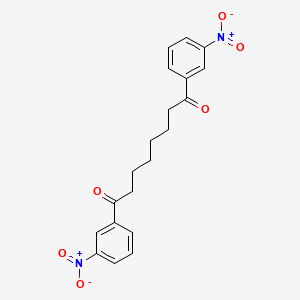
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)


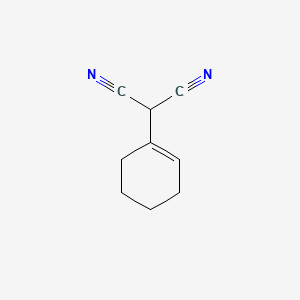
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
